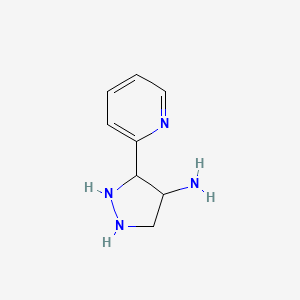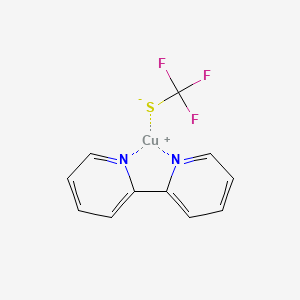![molecular formula C17H42N2O5Si2 B12350820 N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)
N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is a silane coupling agent that is widely used in various industrial and scientific applications. This compound is known for its ability to enhance the adhesion between organic and inorganic materials, making it a valuable component in the production of composites, coatings, and adhesives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine typically involves the reaction of an amine with a silane compound. One common method is the reaction of 3-aminopropyltriethoxysilane with diethoxymethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is heated to a specific temperature, and the product is purified through distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants into the reactor, where they are mixed and heated to the desired temperature. The product is then separated and purified using industrial-scale distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can react with other silanol groups to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanols and siloxane networks.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted amines and other derivatives.
Applications De Recherche Scientifique
N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility and cell adhesion.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability
Mécanisme D'action
The mechanism of action of N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine involves the formation of strong covalent bonds between the silane groups and the surfaces of materials. The silane groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on the surface of materials. This results in the formation of a stable, cross-linked network that enhances the adhesion and mechanical properties of the materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with trimethoxysilyl groups instead of triethoxysilylmethyl groups.
3-(2-Aminoethylamino)propyl-trimethoxysilane: Contains a similar amine group but with different alkoxysilane groups.
Uniqueness
N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is unique due to its specific combination of diethoxy and triethoxysilylmethyl groups, which provide distinct reactivity and compatibility with various materials. This makes it particularly effective in applications requiring strong adhesion and enhanced mechanical properties .
Propriétés
Formule moléculaire |
C17H42N2O5Si2 |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H42N2O5Si2/c1-7-20-25(21-8-2,15-17(6)14-19-13-12-18)16-26(22-9-3,23-10-4)24-11-5/h17,19H,7-16,18H2,1-6H3 |
Clé InChI |
AZPILJCPSKBEHF-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC(C)CNCCN)(C[Si](OCC)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350757.png)
![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)

![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)





